N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine
CAS No.: 1038702-50-9
Cat. No.: VC2912599
Molecular Formula: C11H15BrFNO
Molecular Weight: 276.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1038702-50-9 |
|---|---|
| Molecular Formula | C11H15BrFNO |
| Molecular Weight | 276.14 g/mol |
| IUPAC Name | N-[2-(4-bromo-2-fluorophenoxy)ethyl]propan-2-amine |
| Standard InChI | InChI=1S/C11H15BrFNO/c1-8(2)14-5-6-15-11-4-3-9(12)7-10(11)13/h3-4,7-8,14H,5-6H2,1-2H3 |
| Standard InChI Key | BKAXXJLRIAXYLC-UHFFFAOYSA-N |
| SMILES | CC(C)NCCOC1=C(C=C(C=C1)Br)F |
| Canonical SMILES | CC(C)NCCOC1=C(C=C(C=C1)Br)F |
Introduction
N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine is a compound classified as a substituted phenethylamine derivative. Its structure features a bromine atom and a fluorine atom on the phenyl ring, which contributes to its unique chemical properties. This compound is primarily utilized in scientific research as a template molecule for synthesizing diverse compound libraries, which can lead to the discovery of novel compounds with various biological activities.
Synthesis
The synthesis of N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine involves several key steps, allowing for modifications that can yield various derivatives. This multi-step synthetic route is crucial for expanding the potential applications in medicinal chemistry.
Applications in Scientific Research
N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine has several significant applications in scientific research:
-
Organic Synthesis: It serves as a building block for creating diverse compound libraries.
-
Pharmaceutical Development: Its unique structure makes it a valuable intermediate in the synthesis of compounds with potential biological activities.
-
Biological Studies: The compound's interactions at the molecular level with biological targets are crucial for exploring potential therapeutic applications.
Chemical Reactions
N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine participates in various chemical reactions due to its functional groups:
-
Substitution Reactions: The bromine and fluorine atoms can be replaced by nucleophiles.
-
Coupling Reactions: It can participate in coupling reactions to create carbon-carbon bonds with other organic moieties.
-
Oxidation and Reduction: The amine group may undergo oxidation or reduction reactions.
Mechanism of Action
The mechanism of action of N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine is primarily linked to its interactions at the molecular level with biological targets. Understanding these mechanisms is crucial for exploring potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume